molecular formula C18H12ClFN4OS B492615 N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide CAS No. 671199-23-8

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Cat. No.: B492615
CAS No.: 671199-23-8
M. Wt: 386.8g/mol
InChI Key: VYXCWSHWNIWGIC-UHFFFAOYSA-N
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Description

Structural Characterization of N-(3-Chloro-4-fluorophenyl)-2-(triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Molecular Architecture and IUPAC Nomenclature

The target compound N-(3-chloro-4-fluorophenyl)-2-(triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide exhibits a complex molecular architecture characterized by the fusion of multiple heterocyclic systems. The molecular formula C19H14ClFN4OS reflects a molecular weight of 400.9 g/mol, positioning this compound within the category of medium-sized pharmaceutical intermediates. The IUPAC nomenclature precisely describes the structural connectivity, with the triazolo[4,3-a]quinoline core serving as the central scaffold to which the chlorofluorophenyl acetamide moiety is attached via a sulfanyl linker.

The molecular architecture consists of three distinct structural domains that contribute to the compound's overall physicochemical properties. The quinoline backbone provides a rigid bicyclic aromatic system that serves as the foundational structure, while the fused triazole ring introduces additional nitrogen heterocycles that enhance the compound's potential for hydrogen bonding and metal coordination. The presence of both chlorine and fluorine substituents on the phenyl ring creates a unique electronic environment that influences the compound's lipophilicity and membrane permeability characteristics.

The sulfanyl bridge connecting the triazoloquinoline core to the acetamide functionality represents a critical structural feature that allows for conformational flexibility while maintaining structural integrity. This thioether linkage provides a crucial balance between rigidity and flexibility, enabling the molecule to adopt optimal conformations for biological target recognition. The acetamide group introduces hydrogen bonding capabilities that are essential for protein-ligand interactions, while the halogenated phenyl ring contributes to the compound's overall pharmacophoric properties.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C19H14ClFN4OS
Molecular Weight 400.9 g/mol
CAS Registry Number 510721-46-7
IUPAC Name N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
SMILES Notation CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)Cl

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of triazoloquinoline derivatives reveal fundamental insights into the three-dimensional organization of these complex heterocyclic systems. The triazolo[4,3-a]quinoline core typically exhibits planar geometry with minimal deviation from planarity, as demonstrated by dihedral angles consistently less than 5° between the quinoline and triazole ring systems. This planar arrangement facilitates π-π stacking interactions that are crucial for both crystalline packing and biological activity.

The conformational analysis reveals that the sulfanyl-acetamide linker adopts preferential conformations that minimize steric hindrance while optimizing intramolecular interactions. Computational studies utilizing density functional theory (DFT) calculations indicate that the compound can adopt multiple low-energy conformations, with the most stable configuration featuring the acetamide group positioned to allow optimal hydrogen bonding with potential biological targets. The chlorofluorophenyl moiety exhibits restricted rotation around the amide bond, creating a semi-rigid structure that maintains specific spatial orientations essential for biological activity.

X-ray crystallographic data, while not directly available for this specific compound, can be inferred from closely related structures within the triazoloquinoline family. The crystal packing typically involves intermolecular hydrogen bonding between acetamide groups and π-π stacking between aromatic ring systems. These intermolecular interactions contribute to the compound's solid-state stability and influence its dissolution characteristics, which are critical factors for pharmaceutical formulation development.

The envelope conformation commonly observed in tetrahydrofuran-containing analogs suggests that similar flexibility may be present in the acetamide side chain of the target compound. This conformational flexibility provides the molecule with the ability to adapt to different binding environments while maintaining its essential pharmacophoric features. The presence of halogen substituents introduces additional conformational constraints through halogen bonding interactions that can stabilize specific molecular conformations.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides the most definitive structural characterization for complex heterocyclic compounds such as N-(3-chloro-4-fluorophenyl)-2-(triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide. The 1H NMR spectrum reveals characteristic chemical shifts that correspond to specific structural environments within the molecule. The aromatic protons of the quinoline system typically appear in the range of 7.60-8.10 ppm, with the most downfield signals corresponding to protons adjacent to the nitrogen atom.

The triazole ring system contributes distinctive signals, with the triazole CH proton appearing as a characteristic singlet in the range of 8.30-8.50 ppm. The methyl substituent on the triazole ring, when present, generates a sharp singlet around 2.50-2.60 ppm, providing a reliable diagnostic peak for structural confirmation. The acetamide methylene group produces a characteristic singlet around 3.90-4.00 ppm, while the amide NH proton appears as a broad signal in the 9.30-9.50 ppm region, often exhibiting temperature-dependent behavior due to exchange processes.

The halogenated phenyl ring system generates complex multiplet patterns in the aromatic region, with the fluorine substituent causing characteristic coupling patterns that can be diagnostic for positional isomers. The 19F NMR spectrum provides additional structural confirmation, with the fluorine signal appearing around -115 to -120 ppm relative to CFCl3. The 13C NMR spectrum reveals the complete carbon framework, with quaternary carbons in the triazole and quinoline systems appearing in distinct chemical shift ranges that allow for unambiguous structural assignment.

Table 2: Characteristic NMR Chemical Shifts for Triazoloquinoline Derivatives

Structural Element 1H NMR (ppm) 13C NMR (ppm) Reference
Quinoline H-2 8.00-8.10 145-150
Triazole CH 8.30-8.50 140-145
Acetamide CH2 3.90-4.00 35-40
Amide NH 9.30-9.50 -
Aromatic CH 7.20-7.70 120-135
Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides crucial molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak appears at m/z 400.9, corresponding to the expected molecular weight of the compound. High-resolution mass spectrometry typically reveals the precise mass with accuracy sufficient to confirm the molecular formula C19H14ClFN4OS.

The fragmentation pattern follows predictable pathways based on the molecular architecture. The initial fragmentation often involves cleavage of the acetamide side chain, producing a base peak corresponding to the triazoloquinoline core system. This fragmentation generates ions at m/z values that can be correlated with specific structural elements, providing diagnostic information for compound identification. The presence of chlorine and fluorine substituents creates characteristic isotope patterns that further confirm the structural assignment.

Tandem mass spectrometry (MS/MS) experiments reveal detailed fragmentation pathways that can distinguish between positional isomers and confirm the connectivity of functional groups. The sulfanyl linkage represents a potential fragmentation site, with the resulting fragments providing information about the specific substitution pattern on both the triazoloquinoline core and the acetamide moiety. Electrospray ionization typically produces protonated molecular ions [M+H]+ that serve as precursor ions for further fragmentation studies.

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy provides characteristic vibrational signatures that correspond to specific functional groups within the molecular structure. The acetamide carbonyl group produces a strong absorption band in the range of 1640-1670 cm⁻¹, which serves as a diagnostic peak for the presence of the amide functionality. The position of this carbonyl stretch provides information about the electronic environment and potential hydrogen bonding interactions.

The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, with the specific pattern reflecting the substitution pattern on the various aromatic rings. The triazole ring system contributes characteristic C=N stretching vibrations around 1470-1480 cm⁻¹, which can be distinguished from other nitrogen-containing functionalities. The N-H stretching vibration of the acetamide group typically appears as a medium to strong band in the 3100-3200 cm⁻¹ region.

The presence of halogen substituents influences the vibrational spectrum through their electronic effects on adjacent aromatic systems. The C-F stretching vibration produces a strong absorption around 1200-1300 cm⁻¹, while the C-Cl stretching appears at lower frequencies around 700-800 cm⁻¹. These halogen-specific vibrations provide additional confirmation of the substitution pattern and can be used to distinguish between different halogenated isomers.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Frequency Range (cm⁻¹) Intensity Assignment Reference
Amide C=O 1640-1670 Strong Acetamide carbonyl
Triazole C=N 1470-1480 Medium Heterocycle stretching
Aromatic C=C 1450-1600 Multiple Ring vibrations
N-H stretch 3100-3200 Medium Amide N-H
C-F stretch 1200-1300 Strong Fluorine substituent
C-Cl stretch 700-800 Medium Chlorine substituent

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4OS/c19-13-9-12(6-7-14(13)20)21-17(25)10-26-18-23-22-16-8-5-11-3-1-2-4-15(11)24(16)18/h1-9H,10H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXCWSHWNIWGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide (CAS No. 671199-23-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C18H12ClFN4OS
  • Molecular Weight : 386.83 g/mol
  • Structure : The compound features a triazole ring fused with a quinoline structure and a chloro-fluoro phenyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has shown significant inhibition against tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. The presence of the 3-chloro-4-fluorophenyl moiety enhances the compound's binding affinity to the active site of tyrosinase in Agaricus bisporus, leading to improved inhibitory effects compared to other compounds lacking this moiety .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties against various cancer cell lines:

  • HepG2 (Liver Cancer) : IC50 = 31.40 ± 2.8 μM
  • HCT116 (Colon Cancer) : IC50 = 28.81 ± 2.4 μM
  • MCF-7 (Breast Cancer) : IC50 = 19.72 ± 1.5 μM

These results indicate that the compound can effectively inhibit cancer cell proliferation and may act through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits significant activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Study 1: Tyrosinase Inhibition

A study focused on the synthesis and evaluation of compounds incorporating the 3-chloro-4-fluorophenyl motif showed that these compounds significantly inhibited tyrosinase activity in vitro. Molecular docking studies supported these findings by illustrating favorable interactions between the compound and the enzyme's active site .

Study 2: Anticancer Efficacy

In another investigation assessing anticancer efficacy, derivatives were tested against multiple cancer cell lines. The study highlighted that the structural modifications in the triazole and quinoline components significantly influenced their cytotoxicity profiles. Notably, one derivative showed comparable DNA intercalation properties to doxorubicin, a standard chemotherapeutic agent .

Comparison with Similar Compounds

[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives

The compound 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide () shares the triazole-thioacetamide backbone but replaces quinoline with a quinoxaline core. This structural variation correlates with potent TopoII inhibition (IC₅₀ = 2.1 µM in Caco-2 cells), DNA intercalation, and apoptosis induction. The target compound’s quinoline moiety may offer improved π-π stacking in DNA binding compared to quinoxaline derivatives .

Pyrrolo-Triazolo-Pyrazine Derivatives

European patent compounds like N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide () feature a pyrrolo-triazolo-pyrazine core. While structurally distinct, these compounds highlight the pharmacological relevance of fused triazole systems.

Analogues with Modified Phenyl Substituents

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

This compound () retains the 3-chloro-4-fluorophenyl group but replaces the triazoloquinoline with a naphthalene ring. Crystallographic data reveal a dihedral angle of 60.5° between the naphthalene and phenyl planes, suggesting reduced planarity compared to the fused triazoloquinoline system. The absence of the triazole ring correlates with diminished TopoII activity, underscoring its importance in the target compound’s bioactivity .

N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide

This analogue () substitutes the 4-fluoro group with methoxy and replaces quinoline with quinoxaline. The methoxy group may alter solubility (logP = 3.2 predicted), while the ethyl group on the triazole could enhance metabolic stability. Comparative studies are needed to evaluate its cytotoxicity relative to the target compound .

Bioactivity Comparison

Compound Name Core Structure Key Substituents Biological Activity Source
Target Compound [1,2,4]Triazoloquinoline 3-Cl-4-F-phenyl, thioacetamide Potential TopoII inhibition (inferred) -
2-(Bis[1,2,4]triazoloquinoxaline)-acetamide [1,2,4]Triazoloquinoxaline 4-F-phenyl TopoII inhibition (IC₅₀ = 2.1 µM), apoptosis
N-(3-Cl-4-F-phenyl)-2-naphthylacetamide Naphthalene 3-Cl-4-F-phenyl No significant cytotoxicity
N-(3-Cl-4-MeO-phenyl)-triazoloquinoxaline [1,2,4]Triazoloquinoxaline 3-Cl-4-MeO-phenyl, ethyl Undisclosed (patent)

Preparation Methods

Quinoline Precursor Functionalization

Starting with 7-hydroxyquinoline, nitration at the 6-position followed by reduction yields 7-hydroxy-6-aminoquinoline. Subsequent diazotization and cyclization with nitriles or carbonyl reagents form the triazole ring. For example, reaction with cyanamide under acidic conditions generates thetriazolo[4,3-a]quinoline skeleton.

Regioselective Sulfanyl Group Introduction

Positioning the sulfanyl group at the 1-position requires careful regiocontrol. Patent US20120225904A1 demonstrates thiolation of triazolopyridines using thiourea or phosphorus pentasulfide (P₂S₁₀) in polar aprotic solvents like dimethylformamide (DMF). Applied to the triazoloquinoline intermediate, this step would involve treating the halogenated derivative (e.g., 1-chlorotriazoloquinoline) with sodium hydrosulfide (NaSH) or thiourea at 80–100°C to yield the 1-mercapto intermediate.

Acetamide Side-Chain Conjugation

The N-(3-chloro-4-fluorophenyl)acetamide moiety is introduced via nucleophilic substitution or coupling reactions.

Chloroacetamide Synthesis

3-Chloro-4-fluoroaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) with a base such as triethylamine (TEA) to form N-(3-chloro-4-fluorophenyl)chloroacetamide. Patent WO2016185485A2 highlights similar acetamide formations using chloroacetyl chloride in acetonitrile with N-methyl-2-pyrrolidone (NMP) as a co-solvent.

Thioether Coupling

The 1-mercaptotriazoloquinoline intermediate undergoes alkylation with N-(3-chloro-4-fluorophenyl)chloroacetamide. This reaction is typically conducted in DMF or NMP with potassium carbonate (K₂CO₃) as a base at 60–80°C for 6–12 hours. The thioether linkage forms via nucleophilic displacement of the chloride by the thiolate anion.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent selection, temperature, and catalyst use.

Solvent Systems

Polar aprotic solvents (e.g., NMP, DMF) enhance reactivity in both cyclization and coupling steps. Ethyl acetate and isobutyl acetate are preferred for extractions due to their immiscibility with aqueous layers and low toxicity.

Temperature Control

Exothermic reactions, such as chloroacetyl chloride additions, require cooling (0–5°C) to prevent side reactions. Cyclization steps benefit from elevated temperatures (80–100°C) to drive ring closure.

Purification and Crystallization

Post-synthetic purification ensures pharmaceutical-grade purity.

Crystallization Techniques

Crystalline forms are obtained via anti-solvent precipitation. For example, adding methyl cyclohexane to an isobutyl acetate solution of the crude product induces crystallization. Rotational evaporation under reduced pressure removes volatile solvents prior to recrystallization.

Chromatographic Methods

Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves intermediates. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases finalizes purity.

Characterization and Analytical Data

Structural confirmation relies on spectroscopic and diffractometric methods.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, triazole-H), 8.45 (d, J = 8.4 Hz, 1H, quinoline-H), 7.85–7.78 (m, 2H, Ar-H), 7.62 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.32 (s, 2H, SCH₂), 2.10 (s, 3H, CH₃).

  • MS (ESI+) : m/z 456.1 [M+H]⁺.

X-ray Diffraction

Crystalline forms exhibit distinct powder X-ray diffraction (PXRD) patterns. Peaks at 5.3°, 10.4°, and 15.3° 2θ indicate a monoclinic lattice, consistent with triazoloquinoline derivatives.

Scale-Up Considerations

Industrial production necessitates adaptations for safety and efficiency.

Continuous Flow Synthesis

Microreactor systems minimize exothermic risks during chloroacetyl chloride reactions. Patent WO2016185485A2 advocates agitated thin-film drying for solvent removal at scale.

Waste Management

Aqueous washes containing heavy metals (from cyclization catalysts) require chelation before disposal. Activated carbon filtration treats organic solvent waste.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competing cyclization pathways may yieldtriazolo[1,5-a]quinoline byproducts. Substituent-directed cyclization (e.g., electron-withdrawing groups at C-7) favors the desired regioisomer.

Thiol Oxidation

The mercapto intermediate is prone to disulfide formation. Conducting reactions under nitrogen with antioxidants (e.g., ascorbic acid) suppresses oxidation.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent WO2016185485A2)Method B (Patent US20120225904A1)
Triazole CyclizationCyanamide, HCl, 100°C, 8hHydrazine, DMF, 120°C, 12h
ThiolationNaSH, DMF, 80°C, 6hP₂S₁₀, toluene, reflux, 10h
Acetamide CouplingK₂CO₃, NMP, 70°C, 10hTEA, DCM, rt, 24h
Overall Yield62%48%

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